molecular formula C19H22N2O3 B14807274 2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B14807274
M. Wt: 326.4 g/mol
InChI Key: WKNQHFYAIODGJP-CZIZESTLSA-N
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Description

2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a hydroxyphenyl group connected through an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenated compound, such as ethyl bromide, under basic conditions to form 4-ethylphenoxy.

    Preparation of the Hydrazide Intermediate: The next step involves the reaction of the ethylphenoxy intermediate with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide intermediate is reacted with 4-hydroxybenzaldehyde under acidic or basic conditions to form the target compound, 2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The hydrazide linkage may also play a role in the compound’s biological effects by forming hydrogen bonds with target molecules. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)ethanol: Known for its antioxidant properties.

    2-bromo-1-(4-hydroxyphenyl)ethan-1-one: Used in organic synthesis as an intermediate.

    4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with significant biological activity.

Uniqueness

2-(4-ethylphenoxy)-N’-[1-(4-hydroxyphenyl)propylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C19H22N2O3/c1-3-14-5-11-17(12-6-14)24-13-19(23)21-20-18(4-2)15-7-9-16(22)10-8-15/h5-12,22H,3-4,13H2,1-2H3,(H,21,23)/b20-18+

InChI Key

WKNQHFYAIODGJP-CZIZESTLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C(\CC)/C2=CC=C(C=C2)O

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=C(CC)C2=CC=C(C=C2)O

Origin of Product

United States

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